N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide
Description
Properties
Molecular Formula |
C10H10Cl2N2O2 |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-10(16)14-5-9(13)15/h1-3H,4-5H2,(H2,13,15)(H,14,16) |
InChI Key |
ZGOQCRWTKUHCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling via Acid Chloride Intermediate
A prevalent method involves converting 2-(2,6-dichlorophenyl)acetic acid to its acid chloride, followed by coupling with 2-aminoacetamide.
Procedure :
- Acid Chloride Formation :
- Amide Bond Formation :
- The acid chloride is reacted with 2-aminoacetamide in the presence of a base (e.g., triethylamine, TEA) in tetrahydrofuran (THF) or DCM.
- Molar Ratio : 1:1.2 (acid chloride:amine).
- Temperature : 0°C to room temperature.
- Workup : Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
- Reported Yield : 70–85%.
Critical Analysis :
- Advantages : High atom economy and straightforward purification.
- Challenges : Sensitivity of 2-aminoacetamide to hydrolysis necessitates strict anhydrous conditions.
Nucleophilic Substitution of Haloacetamide Derivatives
Alternative routes employ haloacetamide intermediates, leveraging nucleophilic displacement with ammonia or amines.
Procedure :
- Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)acetamide :
- Amination of Chloro Intermediate :
Critical Analysis :
Reductive Amination Pathways
For substrates requiring ketone intermediates, reductive amination offers a viable route.
Procedure :
- Synthesis of 2-Oxo-N-(2,6-dichlorophenyl)acetamide :
- Reductive Amination :
Critical Analysis :
- Limitations : Requires stringent pH control (pH 6–7) to avoid over-reduction.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Purity | Complexity |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl₂, TEA, 2-aminoacetamide | 70–85% | >98% | Moderate |
| Nucleophilic Substitution | Chloroacetamide, NH₃ | 65–75% | 90–95% | High |
| Reductive Amination | NaBH₃CN, NH₄OAc | 60–68% | 85–90% | High |
Insights :
- Scalability : Acid chloride coupling is most amenable to industrial-scale production.
- Cost-Effectiveness : Nucleophilic substitution requires inexpensive reagents but higher solvent volumes.
Advanced Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for amide bond formation.
Example :
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
The following analysis compares the target compound’s structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of Selected Acetamide Derivatives
Key Observations:
- Substituent Effects on Melting Points : Thiazole-containing derivatives (e.g., Compound 2d, ) exhibit higher melting points (209–211°C) compared to alachlor analogs, likely due to enhanced hydrogen bonding from heterocyclic groups .
- Spectral Signatures : The C=O stretch in IR spectra (1650–1680 cm⁻¹) is consistent across acetamides, while NMR shifts vary with aromatic and heterocyclic substituents .
Key Observations:
- Pharmacological Profiles: LIA’s piperidinyl group enhances lipophilicity, improving blood-brain barrier penetration for neuropathic pain relief . In contrast, alachlor’s methoxymethyl group facilitates metabolic activation to carcinogens in rodents .
Metabolic and Toxicological Comparisons
- Metabolic Pathways: Chloroacetamide herbicides (e.g., alachlor, acetochlor) are metabolized by CYP3A4/CYP2B6 to intermediates like CDEPA and CMEPA, which are further oxidized to carcinogenic anilines .
- Toxicity: Human liver microsomes metabolize acetochlor to CMEPA at 0.023 nmol/min/mg, significantly slower than in rats (0.065 nmol/min/mg), indicating species-specific carcinogenic risks .
Q & A
Basic: What are the established synthetic routes for N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves acylation of 2,6-dichlorophenylacetic acid derivatives with 2-amino-2-oxoethylamine. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water yields >90% purity .
- Optimization : Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches by 40–60% .
Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C–Cl bond length: 1.73–1.75 Å; torsion angle: 85.2° between dichlorophenyl and acetamide groups) .
- NMR : NMR (DMSO-d6, 400 MHz): δ 7.35–7.45 (m, 3H, aromatic), δ 4.15 (s, 2H, NHCO), δ 3.80 (s, 2H, CHCO) .
- FTIR : Confirm amide bonds via C=O stretch at 1660–1680 cm and N–H bend at 1550–1600 cm .
Basic: How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water 50:50, flow rate: 1 mL/min).
- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation; store in amber vials under nitrogen .
Advanced: What computational strategies are recommended to study electronic properties and reactivity?
Methodological Answer:
- HOMO-LUMO analysis : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level reveals energy gaps (~4.2 eV), indicating moderate electrophilicity .
- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic regions (amide oxygen) and electrophilic regions (dichlorophenyl Cl atoms) for predicting reaction sites .
- MD simulations : Simulate solvation effects in water/DMSO mixtures to predict solubility trends .
Advanced: How can stereoelectronic effects influence the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The dichlorophenyl group’s planarity enhances π-π stacking with aromatic residues (binding affinity: −8.2 kcal/mol) .
- SAR analysis : Modify the amino-oxoethyl group to assess hydrogen-bonding capacity; substitutions reducing steric hindrance improve binding by 15–20% .
Advanced: What methodologies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). Address variability via normalized cell lines (e.g., HepG2 vs. HEK293) .
- Dose-response validation : Replicate experiments with controlled concentrations (1–100 μM) and confirm results via Western blotting (e.g., apoptosis markers: caspase-3/9) .
Advanced: How can polymorphism be systematically studied for this compound?
Methodological Answer:
- Screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD. Compare diffraction patterns (e.g., Form I: peaks at 12.5°, 15.8°; Form II: 11.2°, 17.4°) .
- Thermal analysis : DSC reveals melting points (Form I: 178–180°C; Form II: 165–167°C) and enthalpy differences (ΔH = 5–8 kJ/mol) .
Advanced: What advanced analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
